Cas no 313404-66-9 (N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide)

N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide is a specialized organic compound featuring a bromothiophene-thiazole core linked to a pyrrolidine-sulfonyl-substituted benzamide moiety. Its structural complexity makes it valuable in medicinal chemistry and drug discovery, particularly as a potential intermediate or scaffold for targeting specific biological pathways. The bromothiophene group enhances reactivity for further functionalization, while the thiazole and sulfonamide components contribute to binding affinity and selectivity. This compound is suited for research applications in kinase inhibition or protease modulation due to its balanced hydrophobicity and electronic properties. Its well-defined structure ensures reproducibility in synthetic workflows, making it a reliable candidate for exploratory pharmaceutical studies.
N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide structure
313404-66-9 structure
Product Name:N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide
CAS No:313404-66-9
MF:C18H16BrN3O3S3
MW:498.436939239502
CID:6024877
PubChem ID:3501018
Update Time:2025-10-29

N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide
    • N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
    • Benzamide, N-[4-(5-bromo-2-thienyl)-2-thiazolyl]-4-(1-pyrrolidinylsulfonyl)-
    • Z56174259
    • AKOS003627538
    • SR-01000420011
    • N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
    • 313404-66-9
    • F0214-0003
    • SR-01000420011-1
    • N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
    • Oprea1_801336
    • Inchi: 1S/C18H16BrN3O3S3/c19-16-8-7-15(27-16)14-11-26-18(20-14)21-17(23)12-3-5-13(6-4-12)28(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,21,23)
    • InChI Key: UMHLTDQCKSBQFP-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2SC(Br)=CC=2)=CS1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 496.95372g/mol
  • Monoisotopic Mass: 496.95372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • Density: 1.663±0.06 g/cm3(Predicted)
  • pka: 6.28±0.50(Predicted)

N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>

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Additional information on N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide

Introduction to N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 313404-66-9)

N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 313404-66-9, represents a unique molecular architecture that combines several pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

The chemical structure of this compound features a benzamide core, which is a well-known pharmacophore in many bioactive molecules. The benzamide moiety is flanked by two distinct heterocyclic rings: a thiophene ring and a thiazole ring. The presence of these heterocycles not only contributes to the compound's structural complexity but also enhances its potential biological activity. Specifically, the thiophene ring introduces a bromine substituent at the 5-position, which can serve as a handle for further chemical modifications and functionalization.

The other key feature of this compound is the pyrrolidine-1-sulfonyl group attached to the benzamide moiety. This sulfonyl group is known to enhance the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design. Additionally, the pyrrolidine ring itself is a common pharmacophore in many bioactive molecules, particularly in central nervous system (CNS) drugs and anti-inflammatory agents.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes and interactions of this compound with various biological targets. Studies suggest that the combination of the benzamide, thiophene, thiazole, and pyrrolidine moieties may confer multiple points of interaction with biological receptors, leading to potent and selective activity. For instance, computational studies have indicated that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for the development of novel anti-inflammatory therapies.

In vitro studies have begun to explore the pharmacological properties of N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide. Preliminary results have shown promising activity against several target proteins, including those involved in cancer cell proliferation and apoptosis. The bromothiophene moiety appears to play a crucial role in these interactions, likely through electrostatic and hydrophobic interactions with the target proteins.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromine substituent on the thiophene ring is particularly challenging, as it requires precise control over reaction conditions to avoid unwanted side products. However, recent advances in synthetic methodologies have made it possible to achieve high selectivity and yield in these reactions.

The potential applications of N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide extend beyond its anti-inflammatory properties. Its unique structural features make it a versatile scaffold for further derivatization and optimization. Researchers are exploring various modifications to enhance its potency, selectivity, and pharmacokinetic properties. These efforts are expected to lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

The growing interest in this compound underscores its potential as a lead molecule for drug discovery. As more data becomes available on its biological activity and pharmacological properties, it is likely that N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide will continue to attract attention from both academic researchers and pharmaceutical companies.

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